丹参新醌 D

描述

Danshenxinkun D (DSXK-D) is a traditional Chinese herbal medicine that has been used for centuries as a remedy for a variety of ailments. It is composed of a number of herbs, including danshen root (Salvia miltiorrhiza), xinkun (Ligusticum chuanxiong), and other herbs. DSXK-D has been studied for its potential therapeutic effects, including anti-inflammatory, anti-oxidative, anti-cancer, and immunomodulatory properties. It has also been studied for its potential to improve cardiovascular health, reduce blood pressure, and treat diabetes.

科学研究应用

神经科学

应用: 阿尔茨海默病治疗

方法: 网络药理学和分子对接

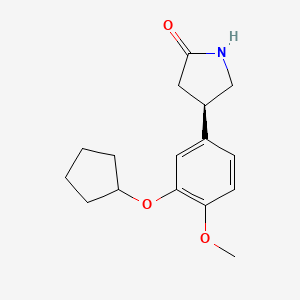

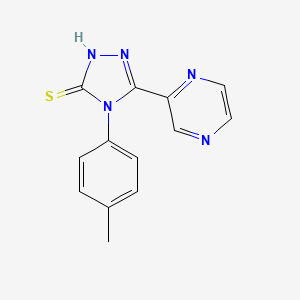

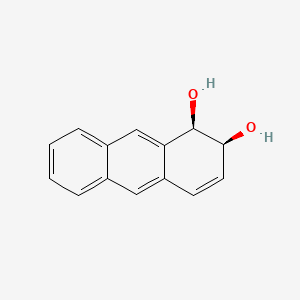

结果: 丹参新醌 D (M308)已被确定为潜在的抗阿尔茨海默病 (AD) 候选药物。 体外实验表明,this compound 对经 H2O2 处理的 PC12 细胞具有神经保护作用,可增强细胞活力和乙酰胆碱水平,并显著逆转 PSEN1 和 DRD2 mRNA 的表达 {svg_1}.

心脏病学

应用: 心血管系统支持

方法: 药理学分析

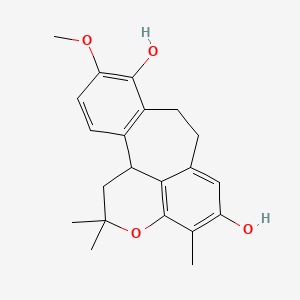

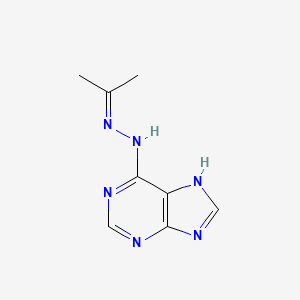

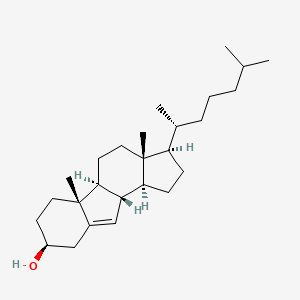

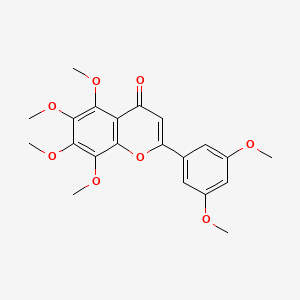

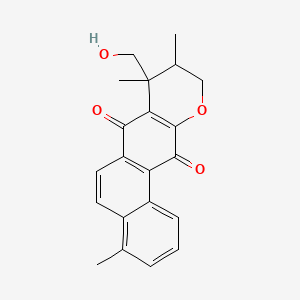

结果: This compound 已被证实对心血管系统具有作用,包括扩张冠状动脉、增加冠脉血流量和保护缺血性心肌 {svg_2} {svg_3}.

肿瘤学

应用: 抗凋亡活性

方法: 细胞测定

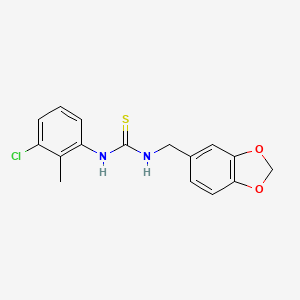

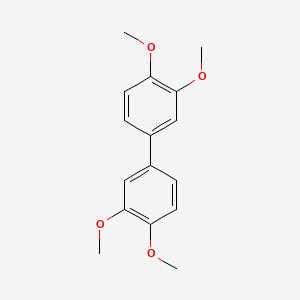

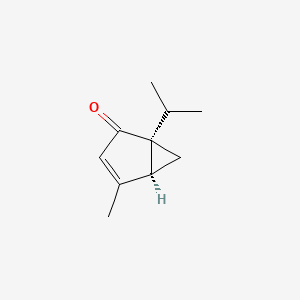

结果: 该化合物在抑制神经元细胞凋亡方面显示出希望,这可能是由于其抗氧化应激活性 {svg_4}。这可能对癌症治疗具有重要意义,因为凋亡在癌症治疗中起着至关重要的作用。

药理学

应用: 药物开发

方法: 化学分析

结果: This compound 的药理作用已被研究,这些作用是开发丹参药物的基础。 This compound 已显示出多种活性,如抗炎和抗肿瘤作用 {svg_5} {svg_6}.

中医药

应用: 草药

方法: 历史和现代研究综合

结果: This compound 来源于丹参,丹参是一种中药。 This compound 已被长期临床应用,目前正在利用现代医疗技术研究其治疗效果 {svg_7}.

生物化学

应用: 分子相互作用研究

方法: UPLC-Q-TOF/MS 和 RT-qPCR

结果: 该化合物与细胞成分的相互作用已得到分析,显示其具有增强细胞活力和抑制凋亡的潜力,这对了解其在生物化学水平上的作用机制至关重要 {svg_8}.

分子生物学

应用: 基因表达调节

方法: RT-qPCR

结果: This compound 已被证明可以显著逆转与神经退行性疾病相关的基因表达,为其分子生物学应用提供了见解 {svg_9}.

临床试验

应用: 治疗候选药物评估

方法: 体外实验和网络分析

结果: 虽然没有详细的临床试验数据,但体外研究和网络药理学方法表明this compound 是一种有希望的候选药物,有待进一步临床评估 {svg_10}.

作用机制

Danshenxinkun D is a compound isolated from Salvia miltiorrhiza, also known as Danshen . It has been identified as a potential candidate for the treatment of Alzheimer’s disease .

Target of Action

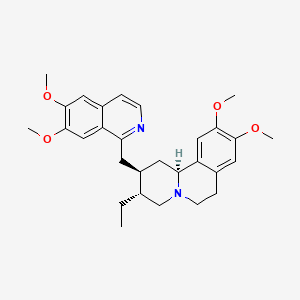

The primary targets of Danshenxinkun D are PSEN1 and DRD2 . PSEN1 is a gene that encodes presenilin 1, a protein that is part of the gamma-secretase complex. This complex is involved in the cleavage of amyloid precursor protein, which plays a crucial role in the development of Alzheimer’s disease. DRD2 encodes the D2 subtype of the dopamine receptor, which is known to modulate neuron signaling .

Mode of Action

Danshenxinkun D interacts with its targets, leading to significant changes in their expression. Specifically, it can reverse the expression of PSEN1 and DRD2 mRNA in H2O2-treated PC12 cells . This suggests that Danshenxinkun D may modulate the activity of these targets, potentially influencing the progression of Alzheimer’s disease.

Biochemical Pathways

It is suggested that the compound may be involved in the apoptosis of neuron cells . Apoptosis, or programmed cell death, is a crucial process in neurodegenerative diseases like Alzheimer’s. By influencing this pathway, Danshenxinkun D could potentially mitigate the neuronal loss associated with these conditions.

Pharmacokinetics

It is known that the compound has a molecular weight of 33638 and a molecular formula of C21H20O4

Result of Action

Danshenxinkun D has been shown to have neuroprotective effects. In ex vivo experiments with H2O2-treated PC12 cells, it was found that Danshenxinkun D could enhance cell viability and the level of acetylcholine . Additionally, it significantly suppressed apoptosis, which may be due to its anti-oxidative stress activity .

Action Environment

It is known that danshenxinkun d is derived from salvia miltiorrhiza, a plant that is widely used in traditional chinese medicine The growth conditions and processing of this plant could potentially influence the properties of Danshenxinkun D

安全和危害

生化分析

Biochemical Properties

Danshenxinkun D plays a crucial role in various biochemical reactions, particularly those related to neuroprotection and anti-apoptosis. It interacts with several key enzymes and proteins, including presenilin 1 (PSEN1) and dopamine receptor D2 (DRD2), which are involved in Alzheimer’s disease pathology . The compound significantly reverses the expression of PSEN1 and DRD2 mRNA in hydrogen peroxide-treated PC12 cells, indicating its potential to mitigate oxidative stress-induced neuronal damage . Additionally, Danshenxinkun D exhibits anti-inflammatory properties by inhibiting the NF-κB/NLRP3 signaling pathway, which is crucial in the inflammatory response .

Cellular Effects

Danshenxinkun D exerts profound effects on various cell types and cellular processes. In neuronal cells, it enhances cell viability and reduces apoptosis by mitigating oxidative stress . This is achieved through the upregulation of acetylcholine levels and the suppression of apoptosis markers such as PSEN1 and DRD2 . In endothelial cells, Danshenxinkun D protects against oxidized low-density lipoprotein-induced injury by inhibiting pyroptosis and the NF-κB/NLRP3 pathway . These effects highlight the compound’s potential in modulating cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of Danshenxinkun D involves several key interactions at the molecular level. It binds to and modulates the activity of specific biomolecules, including enzymes and receptors. For instance, Danshenxinkun D significantly reverses the expression of PSEN1 and DRD2 mRNA in oxidative stress-induced models . This modulation is likely due to its ability to inhibit the NF-κB/NLRP3 signaling pathway, thereby reducing inflammation and apoptosis . Additionally, the compound’s neuroprotective effects are mediated through its antioxidant properties, which help in maintaining mitochondrial membrane potential and reducing oxidative stress .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Danshenxinkun D have been observed to change over time. The compound demonstrates stability under controlled conditions, maintaining its efficacy in reducing oxidative stress and apoptosis over extended periods . Long-term studies have shown that Danshenxinkun D can sustain its neuroprotective effects, enhancing cell viability and reducing apoptosis markers in neuronal cells

Dosage Effects in Animal Models

The effects of Danshenxinkun D vary with different dosages in animal models. At lower doses, the compound exhibits significant neuroprotective and anti-inflammatory effects without noticeable toxicity . At higher doses, there may be threshold effects, including potential toxicity and adverse reactions . It is crucial to determine the optimal dosage that maximizes therapeutic benefits while minimizing adverse effects in preclinical studies.

Metabolic Pathways

Danshenxinkun D is involved in several metabolic pathways, particularly those related to its antioxidant and anti-inflammatory properties. The compound interacts with enzymes such as superoxide dismutase and catalase, which play a role in mitigating oxidative stress . Additionally, Danshenxinkun D affects metabolic flux by modulating the levels of key metabolites involved in cellular respiration and energy production . These interactions highlight the compound’s potential in influencing metabolic pathways and maintaining cellular homeostasis.

Transport and Distribution

Within cells and tissues, Danshenxinkun D is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s lipophilic nature allows it to accumulate in lipid-rich regions, enhancing its bioavailability and efficacy . Understanding these transport and distribution mechanisms is crucial for optimizing its therapeutic potential and minimizing off-target effects.

Subcellular Localization

Danshenxinkun D exhibits specific subcellular localization patterns that influence its activity and function. The compound is primarily localized in the mitochondria, where it exerts its antioxidant effects by maintaining mitochondrial membrane potential and reducing oxidative stress . Additionally, Danshenxinkun D may undergo post-translational modifications that direct it to specific cellular compartments, enhancing its efficacy in targeted therapeutic applications .

属性

IUPAC Name |

8-(hydroxymethyl)-4,8,9-trimethyl-9,10-dihydronaphtho[2,1-g]chromene-7,12-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O4/c1-11-5-4-6-14-13(11)7-8-15-16(14)19(24)20-17(18(15)23)21(3,10-22)12(2)9-25-20/h4-8,12,22H,9-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOLTUKHHUOCHAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COC2=C(C1(C)CO)C(=O)C3=C(C2=O)C4=CC=CC(=C4C=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50913035 | |

| Record name | 8-(Hydroxymethyl)-4,8,9-trimethyl-9,10-dihydro-7H-phenanthro[3,2-b]pyran-7,12(8H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50913035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

98873-76-8 | |

| Record name | Danshenxinkun D | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098873768 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-(Hydroxymethyl)-4,8,9-trimethyl-9,10-dihydro-7H-phenanthro[3,2-b]pyran-7,12(8H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50913035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

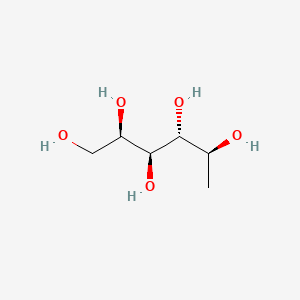

Feasible Synthetic Routes

Q & A

Q1: What is the structural characterization of Danshenxinkun D?

A: Danshenxinkun D possesses the molecular formula C20H21O4 and has a melting point of 178-180°C [, ]. Its structure was elucidated using spectral analysis techniques [, ].

Q2: What are the known biological activities of Danshenxinkun D?

A: Danshenxinkun D demonstrates antituberculosis activity against Mycobacterium tuberculosis H37Rv in vitro []. Additionally, research suggests it may play a role in the neuroprotective effects of Salvia miltiorrhiza-containing plasma, potentially benefiting Alzheimer's disease treatment [, ].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3R,4aR,12bS)-9-[(2R,4R,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]-3,4a,8-trihydroxy-12b-[(2S,5S,6S)-5-hydroxy-6-methyloxan-2-yl]oxy-3-methyl-2,4-dihydrobenzo[a]anthracene-1,7,12-trione](/img/structure/B1202774.png)